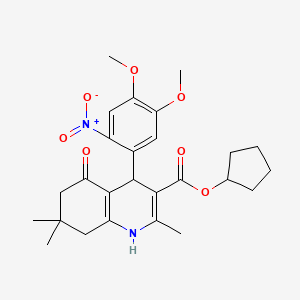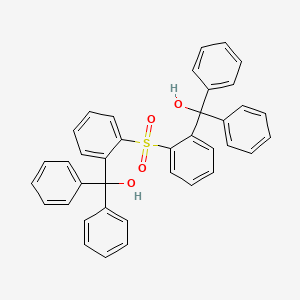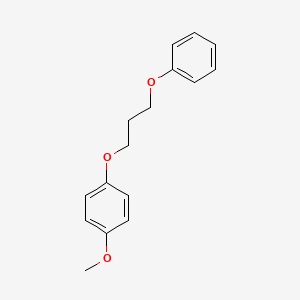
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine, also known as CDMP, is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in various biochemical pathways. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to inhibit the activity of hexokinase, an enzyme involved in glucose metabolism.
Biochemical and Physiological Effects:
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells. Additionally, 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to have anti-diabetic effects by improving glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential therapeutic applications. However, 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine also has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties. Another potential direction is to study its potential as an anti-diabetic agent. Additionally, future research could focus on developing more efficient synthesis methods for 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine and improving its solubility in water.
Méthodes De Synthèse
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine can be synthesized using a multi-step process that involves the reaction of 4-methylacetophenone with 3,4-dimethoxybenzaldehyde to form 4-(3,4-dimethoxyphenyl)-2-methylbut-3-en-2-ol. This intermediate is then reacted with chloroacetyl chloride and ammonium acetate to form 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine.
Applications De Recherche Scientifique
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to have potential as an anti-cancer agent, as it can inhibit the proliferation of cancer cells.
Propriétés
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-4-6-13(7-5-12)15-11-16(22-19(20)21-15)14-8-9-17(23-2)18(10-14)24-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCHJMIPCTXFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)


![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)

![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)

![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)